molecular formula C17H10Cl2N4O3 B2802425 3-cyano-3-(2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-2-oxopropyl 3,6-dichloropyridine-2-carboxylate CAS No. 721898-00-6

3-cyano-3-(2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-2-oxopropyl 3,6-dichloropyridine-2-carboxylate

Cat. No.: B2802425
CAS No.: 721898-00-6
M. Wt: 389.19
InChI Key: WXSRHHQZHZSTKJ-UHFFFAOYSA-N
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Description

3-cyano-3-(2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-2-oxopropyl 3,6-dichloropyridine-2-carboxylate is a useful research compound. Its molecular formula is C17H10Cl2N4O3 and its molecular weight is 389.19. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reactivity

Synthesis of Spiro[Pyrrolo[2,1-b][1,3]Benzothiazole-3,2′-[1,3]Thiazolo[3,2-a] Pyrimidine]
The 1,3-dipolar cycloaddition reaction involving ethyl-5-aryl-2-[(Z)-2-methoxy-2-oxoethylidene]-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a] pyrimidine-6-carboxylates and azomethine ylide generated in situ from N-4-methoxyphenacylbenzothiazolium bromides and triethylamine led to the creation of novel 6′-ethyl-2-methyl-5′-aryl-1-(4-methoxybenzoyl)-7-methyl-3′-oxo-1,2-dihydro-5H-spiro[pyrrolo[2,1-b][1,3]benzothiazole-3,2′-[1,3]thiazolo[3,2-a]pyrimidine]-2,6′-dicarboxylates. The structures were confirmed using NMR, IR, HRMS spectrometry, and X-ray crystallographic analysis (Zeng et al., 2018).

Synthesis and Cyclizations of N-(Thieno[2,3-b]pyridin-3-yl)cyanoacetamides
The reaction of 3-aminothieno[2,3-b]pyridine-2-carboxylic acid esters with 3,5-dimethyl-1-(cyanoacetyl)-1H-pyrazole yielded N-(thieno[2,3-b]pyridin-3-yl)cyanoacetamides. Nonselective reactions with 2-(arylmethylidene)malononitriles formed mixtures of heterocyclization products. Ethyl 4,6-dimethyl-3-[(cyanoacetyl)amino]thieno[2,3-b]-pyridine-2-carboxylate cyclization produced 2,4-dihydroxy-7,9-dimethylthieno[2,3-b : 4,5-b′]dipyridine-3-carbonitrile, and in silico analysis of biological activity for synthesized compounds was performed (Chigorina et al., 2019).

Co-Sensitization with Near-IR Absorbing Cyanine Dye for Solar Cells
Two carboxylated cyanine dyes were synthesized and their photophysical and electrochemical properties investigated. These dyes and their mixtures were used as sensitizers in nanocrystalline TiO2 solar cells to improve photoelectric conversion efficiency. The solar cell sensitized with a specific molar ratio of these dyes generated a high power conversion efficiency, highlighting co-sensitization as a promising method to enhance dye-sensitized solar cells' photoelectrical properties (Wu et al., 2009).

Novel Reactions and Compounds

Unexpected Reaction Course of 3‐Amino‐5‐aryl‐1H‐pyrazoles
The treatment of 3-amino-5-aryl-1H-pyrazoles with dialkyl dicyanofumarates led to competitive reactions resulting in 3-aryl-5-cyano-6,7-dihydro-6-oxo-1H-pyrazolo[3,4-b]pyridine-4-carboxylates and 7-amino-2-arylpyrazolo[1,5-a]pyrimidine-5,6-dicarboxylates. The formation of major products was rationalized via Michael addition followed by HCN elimination and lactamization (Ali et al., 2013).

Synthesis, Characterization, Antimicrobial Evaluation, and Docking Studies
A series of 3-(5-(2-oxido)-(4-substitutedphenoxy)-benzo[d][1,3,2]dioxaphosphol-5-yl)-1H-tetrazol-1-yl)thiophene-2-carboxamides were synthesized and characterized by IR, 1HNMR, 13C-NMR, Mass, and elemental analysis. These molecules were subjected to biological evaluation and molecular docking studies, with some showing promising antioxidant activities (Talupur et al., 2021).

Properties

IUPAC Name

[3-(1H-benzimidazol-2-yl)-3-cyano-2-hydroxyprop-2-enyl] 3,6-dichloropyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10Cl2N4O3/c18-10-5-6-14(19)23-15(10)17(25)26-8-13(24)9(7-20)16-21-11-3-1-2-4-12(11)22-16/h1-6,24H,8H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDKLVVJMZDLJTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(=C(COC(=O)C3=C(C=CC(=N3)Cl)Cl)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10Cl2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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